molecular formula C10H12N2O4S B1581822 N,N'-Diacetylsulfanilamide CAS No. 5626-90-4

N,N'-Diacetylsulfanilamide

Cat. No.: B1581822
CAS No.: 5626-90-4
M. Wt: 256.28 g/mol
InChI Key: YTJJPFRVBNFIBN-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the 1930s and marked a pivotal moment in medicine, heralding the dawn of the antimicrobial age. ijpsjournal.com The story starts in the laboratories of Bayer AG, then a part of the German chemical conglomerate IG Farben. wikipedia.org Researchers there were investigating coal-tar dyes, believing these agents that preferentially bind to bacteria could be harnessed to fight infections. wikipedia.org After extensive research, a team led by physician-researcher Gerhard Domagk discovered in 1932 that a red dye synthesized by chemist Josef Klarer, later named Prontosil, showed remarkable antibacterial effects in mice. wikipedia.orgslideshare.net This breakthrough led to Domagk being awarded the Nobel Prize in 1939. openaccesspub.org

A crucial subsequent discovery was made in 1936 by Ernest Fourneau, who demonstrated that Prontosil was, in fact, a prodrug. openaccesspub.org In the body, it is metabolized into its active, colorless form: sulfanilamide (B372717). openaccesspub.org This revelation triggered a "sulfa craze," leading to the synthesis of thousands of sulfanilamide-related molecules and the rapid development of new drugs. wikipedia.orghuvepharma.com Discoveries included sulfapyridine (B1682706) in 1938 for pneumonia and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org

As the first broadly effective systemic antibacterials, sulfa drugs were revolutionary before the widespread availability of penicillin. wikipedia.orghuvepharma.com They played a critical role during World War II, saving countless lives by preventing wound infections. wikipedia.org The fundamental mechanism of these drugs was identified as competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. ijpsjournal.comwikipedia.org Humans are unaffected by this mechanism as they obtain folic acid from their diet. wikipedia.org Over time, the application of sulfonamide-based compounds expanded into other areas of medicine, including diuretics and anticonvulsants. wikipedia.orgopenaccesspub.org

Contemporary Significance of N,N'-Diacetylsulfanilamide in Drug Discovery and Development

In the modern era of drug discovery, the sulfonamide functional group continues to be a vital component in the design of new therapeutic agents, extending far beyond its original antibacterial role. ijpsjournal.com this compound, as a specific derivative, contributes to this ongoing research primarily as a laboratory chemical and a building block for synthesis.

The dual acetylation of the sulfanilamide core gives this compound distinct properties, such as modified solubility and stability, compared to its parent compound. This structural difference makes it a valuable subject for comparative biochemical studies and a potential prodrug in certain contexts.

Detailed Research Findings:

Enzyme Inhibition Studies: The compound is utilized in biochemical assays to investigate enzyme inhibition mechanisms. Like other sulfonamides, it can interact with enzymes involved in folic acid synthesis, such as dihydropteroate synthase, providing a model for understanding the molecular interactions that underpin the biological effects of this class of drugs.

Antimicrobial and Antiviral Research: While not used as a frontline antibiotic, this compound and other sulfonamide derivatives are subjects of ongoing research for new antimicrobial and antiviral applications. Studies have explored the potential of sulfonamides against various bacterial strains and even viral proteases, positioning the class as a scaffold for developing novel agents.

Chemical Synthesis: this compound can be synthesized through the acetylation of sulfanilamide, typically using acetic anhydride (B1165640) in the presence of a base like pyridine. Conversely, it can undergo hydrolysis to remove the acetyl groups, making it a useful intermediate in the synthesis of other specifically substituted sulfanilamide derivatives. For instance, careful alkaline hydrolysis can selectively remove the N4-acetyl group to yield N1-acetylsulfanilamide. scispace.com

The continued interest in sulfonamide structures in medicinal chemistry underscores the importance of derivatives like this compound. It serves as a reference compound in analytical studies and as a precursor for creating more complex molecules for a wide range of therapeutic targets, including anti-inflammatory and anticancer research. ijpsjournal.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name N-[4-(acetylsulfamoyl)phenyl]acetamide nih.gov
Molecular Formula C₁₀H₁₂N₂O₄S nih.gov
Molecular Weight 256.28 g/mol nih.gov
Appearance White to almost white crystalline powder

| CAS Number | 5626-90-4 | nih.gov |

Table 2: Comparison of this compound with Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Differences
This compound C₁₀H₁₂N₂O₄S 256.28 Contains two acetyl groups on the nitrogen atoms of the sulfanilamide backbone.
Sulfanilamide C₆H₈N₂O₂S 172.21 The parent compound; contains an amino group and a sulfonamide group without acetylation. openaccesspub.org
Acetylsulfanilamide C₈H₁₀N₂O₃S 214.25 Features a single acetyl group on the sulfonamide nitrogen (N1).

| Sulfacetamide | C₈H₁₀N₂O₃S | 214.25 | An isomer of Acetylsulfanilamide, used as an antibacterial agent. openaccesspub.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]acetamide
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InChI

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
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InChI Key

YTJJPFRVBNFIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10204810
Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
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Molecular Weight

256.28 g/mol
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CAS No.

5626-90-4
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide
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Record name N-((4-(Acetylamino)phenyl)sulfonyl)acetamide
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Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
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Record name N-[[4-(acetylamino)phenyl]sulphonyl]acetamide
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Record name N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE
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Advanced Spectroscopic and Crystallographic Characterization of N,n Diacetylsulfanilamide

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic techniques are instrumental in determining the structure of chemical compounds by probing the interaction of molecules with electromagnetic radiation. For N,N'-Diacetylsulfanilamide, a suite of spectroscopic methods provides complementary information to confirm its identity and elucidate its structural features.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling of nuclear spins, the precise connectivity and chemical environment of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm its structure. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a set of doublets in the range of δ 7.2–7.8 ppm. The two acetyl groups (CH₃) give rise to sharp singlet peaks, usually observed between δ 2.1–2.3 ppm. The presence of two distinct acetyl signals can provide insight into the different electronic environments of the acetamido and the N-acetylsulfamoyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal. The spectrum will show signals for the aromatic carbons, the two carbonyl carbons of the acetyl groups, and the two methyl carbons. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum, reflecting their electron-deficient nature.

Table 1: Indicative NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm) RangeMultiplicityAssignment
¹H7.2 - 7.8DoubletAromatic protons (C₆H₄)
¹H2.1 - 2.3SingletAcetyl protons (CH₃CO)
¹³C168 - 172SingletCarbonyl carbons (C=O)
¹³C120 - 145SingletAromatic carbons (C₆H₄)
¹³C22 - 26SingletMethyl carbons (CH₃)

Detailed Analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound, as each group has a characteristic absorption frequency. The region of the IR spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a large number of bands that are characteristic of the molecule as a whole.

For this compound, the FT-IR spectrum provides clear evidence for its key functional groups. The presence of two carbonyl groups in different amide environments (acetamido and N-acetylsulfamoyl) results in strong absorption bands in the C=O stretching region. The sulfonamide group is identified by its characteristic symmetric and asymmetric stretching vibrations of the S=O bonds.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibrational ModeFunctional Group Assignment
3400 - 3250N-H Stretch (if incompletely acetylated)Amide/Sulfonamide
3100 - 3000C-H StretchAromatic Ring
~1700 and ~1670C=O StretchN-acetylsulfamoyl and Acetamido
~1350 and ~1160Asymmetric & Symmetric S=O StretchSulfonamide (SO₂)
1600 - 1400C=C StretchAromatic Ring

Mass Spectrometry (MS) Techniques (e.g., LC-MS, ESI+) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that cause minimal fragmentation, allowing for the clear observation of the molecular ion.

In ESI+ mode, this compound (Molecular Formula: C₁₀H₁₂N₂O₄S, Molecular Weight: 256.28 g/mol ) is expected to show a prominent molecular ion peak, typically as a protonated molecule [M+H]⁺ at an m/z of approximately 257.1. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways involve the cleavage of the acetyl groups. The loss of an acetyl group (CH₂=C=O, 42 Da) is a characteristic fragmentation, leading to significant fragment ions.

**Table 3: Expected Mass Spect

Biological Activities and Mechanistic Investigations of N,n Diacetylsulfanilamide

Antimicrobial Efficacy and Spectrum of Activity

The antimicrobial properties of N,N'-Diacetylsulfanilamide are generally considered to be indirect. The acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogens of sulfanilamide (B372717) significantly alters its chemical properties and, consequently, its biological activity.

Direct antibacterial activity of this compound against pathogenic strains such as Staphylococcus aureus and Escherichia coli is not prominently documented in scientific literature. The presence of acetyl groups on both nitrogen atoms of the sulfanilamide core structure is thought to render the molecule inactive in its original form. The antimicrobial efficacy of sulfonamides is critically dependent on a free para-amino group, which is blocked in this compound. The prevailing understanding is that for this compound to exert an antibacterial effect, it must first undergo metabolic conversion in vivo to the active sulfanilamide through the cleavage of the acetyl groups.

While specific inhibitory data for this compound is scarce, the activity of various other sulfonamide derivatives has been investigated against S. aureus and E. coli. For instance, some studies have explored the antimicrobial potential of novel sulfonamide derivatives, demonstrating varying degrees of efficacy. However, this does not directly reflect the potency of this compound itself.

For context, MIC values for the parent compound, sulfanilamide, and other sulfonamides have been established against various bacteria. These values are determined through standardized methods like broth microdilution or agar (B569324) dilution to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for a Related Sulfonamide (Note: This table is for illustrative purposes to demonstrate the concept of MIC and does not represent data for this compound)

Bacterial StrainAntimicrobial AgentMIC (µg/mL)
Staphylococcus aureusSulfamethoxazole256
Escherichia coliSulfamethoxazole64

The established mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS) patsnap.com. This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet patsnap.com. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial growth and replication patsnap.com.

Sulfonamides, including the active form sulfanilamide, are structural analogs of para-aminobenzoic acid (p-ABA), the natural substrate for DHPS patsnap.com. By mimicking p-ABA, sulfanilamide competitively binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid patsnap.comnih.gov.

Crucially, research has shown that disubstitution of the arylamine groups of sulfones, such as the diacetylation seen in N,N'-diacetamidodiphenylsulfone, leads to a complete loss of inhibitory activity against dihydropteroate synthetase nih.gov. This finding strongly supports the hypothesis that this compound is not a direct inhibitor of DHPS and must be metabolized to sulfanilamide to exert its antibacterial effect.

Antiviral Properties and Therapeutic Potential of this compound and its Derivatives

While the primary focus of sulfonamide research has been on their antibacterial properties, the therapeutic potential of this class of compounds extends to antiviral applications.

There is currently no specific scientific evidence to suggest that this compound itself possesses inhibitory activity against viral enzymes such as the SARS-CoV-2 main protease (Mpro or 3CLpro) nih.govmdpi.comresearchgate.netresearchgate.net. The SARS-CoV-2 main protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication mdpi.com. Its inhibition is a key target for the development of antiviral drugs nih.govmdpi.comresearchgate.netresearchgate.netumassmed.edu.

However, the broader class of sulfonamide derivatives has been explored for its antiviral potential. A significant number of structurally novel sulfonamide derivatives have demonstrated substantial antiviral activity in vitro and in vivo nih.gov. For example, some HIV protease inhibitors used in clinical settings contain sulfonamide moieties nih.gov. This suggests that the sulfonamide scaffold can be a valuable component in the design of antiviral agents.

The antiviral efficacy of sulfonamide analogues is highly dependent on their specific chemical structures. The rational design of these analogues involves modifying the core sulfonamide structure to optimize binding to viral targets and improve pharmacokinetic properties .

Research into the structure-activity relationships of various chemical compounds has shown that specific functional groups are crucial for antiviral action nih.govmdpi.comresearchgate.net. For sulfonamides, modifications to the substituents on the aromatic ring and the sulfonamide nitrogen can significantly impact their antiviral potency and spectrum of activity. While this compound itself has not been a focus of this research, the principles of structure-based drug design suggest that its derivatives could potentially be engineered to exhibit antiviral properties. The exploration of sulfonamide derivatives as antivirals remains an active area of research in medicinal chemistry nih.gov.

Modulation of Carbonic Anhydrase (CA) Activity

This compound belongs to the sulfonamide class of compounds, many of which are known for their ability to inhibit carbonic anhydrases (CAs). These zinc-containing enzymes are vital for numerous physiological processes. unifi.it

Inhibitory Effects on Human Carbonic Anhydrase Isoforms (e.g., CA I, CA XIII)

Research into the inhibitory effects of N,N'-disubstituted sulfanilamides provides context for the potential activity of this compound. Studies on various 4-N,N-disubstituted sulfanilamide derivatives have shown that they are generally ineffective inhibitors of the cytosolic carbonic anhydrase isoforms CA I and CA II. nih.gov For instance, one study reported that for these types of compounds, the inhibition constant (Kᵢ) against CA I and II was greater than 10,000 nM, indicating very weak interaction. nih.gov In contrast, these same studies sometimes show potent, nanomolar-level inhibition against tumor-associated isoforms like CA IX and CA XII. nih.gov

While direct inhibitory data for this compound against CA I is not extensively detailed in the available literature, the general trend for this structural class suggests it is likely a poor inhibitor of this ubiquitous isoform. Specific research detailing the inhibitory effects of this compound on other isoforms, including CA XIII, is not prominently available. The selectivity of carbonic anhydrase inhibitors is a critical area of drug design, as non-specific inhibition can lead to off-target effects. unifi.itnih.gov

Inhibition Constants (Kᵢ) of Representative N,N-Disubstituted Sulfonamides Against CA Isoforms

Compound Class CA I (Kᵢ) CA II (Kᵢ) CA IX (Kᵢ) CA XII (Kᵢ)
4-N,N-disubstituted Sulfanilamides >10,000 nM >10,000 nM Nanomolar range Nanomolar range
Sulfaguanidine Derivatives >100 µM >100 µM 0.168 - 0.921 µM 0.335 - 1.451 µM

Data sourced from studies on analogous compound classes to provide context. nih.govnih.gov

Implications for Glaucoma and Epilepsy Research

Carbonic anhydrase inhibitors are established therapeutic agents for conditions like glaucoma and epilepsy. nih.gov In glaucoma management, inhibiting CA (specifically CA II) in the ciliary processes of the eye reduces the secretion of aqueous humor, which in turn lowers intraocular pressure—a primary risk factor for glaucomatous optic neuropathy. nih.govbrightfocus.org

In the context of epilepsy, the mechanism of action for CA inhibitors is linked to redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk By modulating pH and ion transport in the brain, these agents can reduce the excessive neuronal firing that characterizes seizures. nih.govyoutube.com Although this compound is a sulfonamide, its potential utility in these areas would depend on its specific inhibitory profile against the relevant CA isoforms, which, as noted, is not well-documented.

Neuroprotective and Anti-Neurodegenerative Effects

The investigation into compounds that can protect neurons from damage is a significant area of medical research. Key mechanisms of neurodegeneration involve oxidative stress and the overproduction of reactive oxygen species (ROS). mdpi.com

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Based on available scientific literature, there are no specific studies investigating the capacity of this compound to attenuate oxidative stress or reduce the generation of ROS in neuronal models. Research in this area has focused on other molecules, such as N-acetylcysteine amide (NACA), which has demonstrated neuroprotective effects against oxidative injury by reducing neuronal cell death and increasing the expression of enzymes like superoxide (B77818) dismutase. nih.gov

Activation of Antioxidant Pathways (e.g., NRF2) in Neuronal Models

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. mdpi.comnih.gov While various compounds are being studied for their ability to activate this pathway and confer neuroprotection, there is currently no published research demonstrating that this compound acts as an activator of the Nrf2 pathway in neuronal models. Studies on Nrf2 activation in neuroprotection have highlighted other compounds, such as sulforaphane (B1684495) and N-acetylcysteine amide (NACA). mdpi.comdovepress.com

Anticancer and Cytotoxic Investigations

The evaluation of chemical compounds for their ability to inhibit cancer cell growth or induce cell death (cytotoxicity) is a fundamental component of oncology research. While some sulfonamide derivatives have been explored for their anticancer properties, often linked to the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, specific cytotoxic investigations on this compound are not found in the reviewed scientific literature. Studies on the cytotoxic effects against various cancer cell lines have been conducted on other classes of molecules, such as disulfiram, diclofenac, and bispidine derivatives. nih.govnih.govmdpi.com

Antiproliferative Effects on Human Cancer Cell Lines

There is currently no published research available that investigates the antiproliferative effects of this compound on any human cancer cell lines. Consequently, no data on its potential cytotoxicity or IC50 values in cancer cells can be provided.

Inducement of Apoptosis and Cell Cycle Modulation

Similarly, the scientific literature lacks any studies examining the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. As a result, there is no information on its potential mechanisms of action related to programmed cell death or cell cycle arrest.

Structure Activity Relationship Sar Studies and Rational Design Based on N,n Diacetylsulfanilamide

Elucidating Key Structural Features for Biological Potency and Selectivity

The biological activity of sulfonamide-based compounds is intrinsically linked to their molecular structure. For antibacterial sulfonamides, the core scaffold, 4-aminobenzenesulfonamide, is designed to mimic para-aminobenzoic acid (PABA), thereby acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. ijpsjournal.com

Key structural features of the sulfanilamide (B372717) framework critical for its biological activity include:

The Para-Amino Group: A free or potentially liberated para-amino group (at the N4 position) is generally considered essential for antibacterial activity. pexacy.com This group is a key feature for the structural analogy to PABA.

The Aromatic Ring: The benzene (B151609) ring serves as a crucial scaffold, and its substitution can significantly impact the compound's properties. Electron-withdrawing groups can sometimes enhance antibacterial activity. nih.gov

The Sulfonamide Moiety (-SO₂NH-): This group is a vital pharmacophore. The acidity of the sulfonamide proton can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell penetration, and binding to the target enzyme. annualreviews.orgyoutube.com

In N,N'-Diacetylsulfanilamide, both the para-amino group (N4) and the sulfonamide nitrogen (N1) are acetylated. This dual acetylation fundamentally alters the molecule's properties compared to the parent sulfanilamide. The N4-acetyl group removes the primary amine functionality, suggesting that this compound itself is likely inactive as a direct PABA antagonist and may function as a prodrug, requiring metabolic deacetylation to release an active form. The N1-acetyl group also significantly modifies the electronic properties of the sulfonamide moiety.

Impact of N-Acetylation on Pharmacological Profile and Target Specificity

N-acetylation is a critical modification in the chemistry and pharmacology of sulfonamides, influencing their metabolic fate, solubility, and biological activity.

N4-Acetylation: Acetylation at the N4 position is a primary metabolic pathway for sulfanilamide in humans. This modification generally leads to a loss of antibacterial activity, as the acetylated amine can no longer effectively mimic PABA. youtube.com The resulting N4-acetylated metabolites are often more water-soluble, facilitating their renal excretion. However, in the case of this compound, the presence of this acetyl group from the outset suggests it would be inactive upon administration and rely on deacetylation to exert any potential antibacterial effect.

N1-Acetylation: Acetylation at the N1 position of the sulfonamide group replaces the acidic proton. This change has several significant consequences:

Acidity: It removes the ionizable proton of the sulfonamide, which can affect the molecule's pKa. Generally, active sulfonamides have a pKa range of 6.6 to 7.4 to ensure a balance of ionized and non-ionized forms at physiological pH for optimal cell penetration and target binding. youtube.com

Solubility and Lipophilicity: Acetylation typically increases the lipophilicity of the molecule by masking polar N-H groups. This can alter its absorption, distribution, and ability to cross biological membranes.

Target Interactions: The N1 substituent is crucial for target specificity. While N1-heterocyclic substitutions are common in potent antibacterial sulfonamides, an acetyl group at this position would present a different steric and electronic profile to the target enzyme's binding site. For targets other than DHPS, such as carbonic anhydrases or proteases, this modification could potentially be explored to achieve selective inhibition. researchgate.netajchem-b.com

The dual acetylation in this compound results in a neutral, more lipophilic molecule compared to sulfanilamide or its mono-acetylated derivatives. Its pharmacological profile is therefore expected to be dominated by its prodrug characteristics and its distinct physicochemical properties.

Design Principles for Optimizing Potency, Selectivity, and Biological Assay Performance

The rational design of analogues based on the this compound scaffold would involve systematic modifications to optimize its properties for a desired biological target. The principles derived from decades of sulfonamide research can be applied. nih.gov

Modification of the N1-Acyl Group: Replacing the N1-acetyl group with other acyl moieties (e.g., larger alkanoyl, benzoyl, or heterocyclic carbonyl groups) could modulate lipophilicity, steric bulk, and hydrogen bonding capacity. This could be a strategy to target enzymes where the N-acylsulfonamide group acts as a bioisostere of a carboxylic acid.

Substitution on the Aromatic Ring: Introducing substituents onto the benzene ring can fine-tune the electronic properties and provide additional interaction points with a target receptor. For example, halogen or trifluoromethyl groups could enhance binding affinity through hydrophobic or halogen-bonding interactions.

Modification of the N4-Acetyl Group: While the N4-acetyl group negates classical antibacterial activity, it can be utilized as part of a prodrug strategy. Alternatively, replacing it with other groups that are metabolically labile could allow for controlled release of an active species. For non-antibacterial targets, this position could be modified to explore interactions with different regions of a binding pocket.

The following table illustrates SAR principles from studies on various sulfonamide derivatives, which could inform the design of this compound analogues.

Compound Scaffold Modification Observed Effect on Activity Inference for Design
BenzenesulfonamideIntroduction of electron-withdrawing groups on the phenyl ringIncreased activity against certain bacterial strains nih.govRing substitutions on the diacetylsulfanilamide scaffold could enhance potency.
SulfanilamideN1-substitution with heterocyclic rings (e.g., thiazole, pyrimidine)Significant increase in antibacterial potency youtube.comReplacing the N1-acetyl group with heterocycles could be a key strategy for developing potent analogues.
Phenanthroindolizidine AlkaloidsReplacement of a methoxy (B1213986) group with a methanesulfonamide (B31651) groupEnhanced growth inhibition of human cancer cells and improved bioavailability acs.orgThe sulfonamide moiety can be incorporated into complex scaffolds to improve druglike properties.
Various SulfonamidesN-acetylation at the N4 positionInactivation of antibacterial activity youtube.comN4-acetylation should be considered a deactivating modification for antibacterial targets but could be used for prodrug design.

Note: The data in this table is derived from studies on various sulfonamide derivatives and is presented to illustrate general design principles. Specific SAR studies on this compound analogues are not extensively available.

Computational and Cheminformatics Approaches in SAR Elucidation for this compound Analogues

Computational chemistry and cheminformatics are indispensable tools for modern drug discovery and can be hypothetically applied to elucidate the SAR of this compound analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a library of this compound analogues, 2D or 3D QSAR models could be developed. Descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) would be calculated for each analogue and correlated with their measured biological activity (e.g., IC₅₀ values). Such models can predict the activity of newly designed compounds and highlight the key physicochemical properties driving potency.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. If a biological target for this compound analogues were identified (e.g., a specific enzyme), molecular docking could be used to simulate the binding mode of different analogues within the active site. nih.gov This would help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and selectivity, thereby guiding the design of more potent inhibitors.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Based on a set of active this compound analogues, a pharmacophore model could be generated. This model could then be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements and are likely to be active.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, geometry, and reactivity of individual molecules. researchgate.net For this compound analogues, DFT could be used to calculate properties like electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and charge distributions. These properties can provide insights into the molecule's reactivity and its potential for interaction with biological targets.

These computational approaches would enable a more rational and efficient design cycle for novel therapeutic agents based on the this compound scaffold, helping to prioritize the synthesis of compounds with a higher probability of success.

Advanced Analytical Methodologies for Research and Quality Control of N,n Diacetylsulfanilamide

Development and Validation of Chromatographic Assays for Purity and Content Determination

Chromatographic techniques are indispensable for the separation and quantification of N,N'-Diacetylsulfanilamide from related substances, including starting materials, intermediates, and degradation products. The development of robust and validated chromatographic assays is a critical component of quality control.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a cornerstone for the routine analysis of this compound. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation and quantification.

Method Development:

A typical reversed-phase HPLC method for this compound utilizes a C18 column. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The selection of the mobile phase composition, pH, and gradient elution program is critical for achieving optimal separation of the parent compound from its potential impurities.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Method Validation:

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). semanticscholar.orgsaudijournals.com

Table 2: Summary of Validation Parameters for a Representative HPLC Method

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.5 - 101.2%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Specificity No interference from blank, placebo, or degradation productsPeak purity > 0.999

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov It is invaluable for the identification of unknown impurities and the characterization of metabolites of this compound.

For impurity profiling, LC-MS can detect and provide molecular weight information for trace-level impurities that may not be visible by UV detection. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

In metabolite identification studies, LC-MS/MS is employed to analyze biological samples (e.g., plasma, urine, tissue homogenates) following administration of this compound. The parent drug and its metabolites are separated chromatographically and then subjected to tandem mass spectrometry. The fragmentation pattern of the parent drug is first established, which then serves as a basis for identifying structural modifications in its metabolites. Common metabolic pathways for sulfonamides include N-deacetylation, hydroxylation of the aromatic ring, and glucuronidation.

Table 3: Expected Mass Spectrometric Data for this compound and a Potential Metabolite

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)Potential Identity
This compound257.06215.05, 173.04, 156.01, 108.02, 92.03Parent Compound
Metabolite 1215.05173.04, 156.01, 108.02, 92.03N-Monoacetylsulfanilamide

Spectroscopic Methods for Solution Stability and Degradation Pathway Analysis of this compound

Understanding the stability of this compound under various conditions is crucial for its proper handling, storage, and formulation development. Spectroscopic methods, in conjunction with chromatography, are essential for monitoring its stability and elucidating its degradation pathways.

Forced degradation studies are performed by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines. researchgate.netshu.eduresearchgate.net The resulting degradation products are then analyzed.

A kinetic study of the hydrolysis of this compound can be performed by incubating the compound in solutions of varying pH at a constant temperature. Aliquots are withdrawn at different time intervals and analyzed by a validated stability-indicating HPLC method to quantify the remaining parent compound. The rate of degradation can then be determined.

The identification of degradation products is achieved using LC-MS/MS. By comparing the fragmentation patterns of the degradation products with that of the parent compound, the sites of chemical modification can be elucidated. A common degradation pathway for N,N'-diacetylated compounds is the hydrolysis of one or both acetyl groups. researchgate.net

Table 4: Representative Forced Degradation Study Conditions and a Potential Degradation Product

Stress ConditionReagent/ConditionPotential Degradation Product
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hN-Acetylsulfanilamide, Sulfanilamide (B372717)
Base Hydrolysis 0.1 M NaOH, 60 °C, 8 hN-Acetylsulfanilamide, Sulfanilamide
Oxidative 3% H₂O₂, RT, 24 hN-oxide derivatives
Thermal 80 °C, 48 hMinimal degradation
Photolytic UV light (254 nm), 24 hMinimal degradation

Protocols for Preparing Stable Solutions for In Vitro and In Vivo Biological Assays

The preparation of stable and well-characterized solutions of this compound is a prerequisite for obtaining reliable and reproducible data from biological assays. The choice of solvent and storage conditions can significantly impact the stability and biological activity of the compound.

For in vitro assays, this compound can be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. This stock solution is then further diluted with the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells.

For in vivo studies, the formulation will depend on the route of administration. For parenteral administration, a solution may be prepared in a biocompatible vehicle such as a mixture of saline, ethanol (B145695), and a solubilizing agent like polyethylene (B3416737) glycol (PEG) or cyclodextrin. The pH of the final formulation should be controlled to ensure both stability and physiological compatibility.

The stability of the prepared solutions under the intended storage and experimental conditions should always be confirmed. This can be achieved by analyzing the solution for the presence of the parent compound and any potential degradation products using a validated HPLC method at the beginning and end of the experiment.

Table 5: General Protocol for Preparation of a Stable Solution for Cell-Based Assays

StepProcedure
1. Stock Solution Preparation Weigh an accurate amount of this compound and dissolve in sterile DMSO to a final concentration of 10 mM.
2. Sterilization Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
3. Storage Store the stock solution at -20 °C in small aliquots to avoid repeated freeze-thaw cycles.
4. Working Solution Preparation Immediately before use, thaw an aliquot of the stock solution and dilute it with pre-warmed cell culture medium to the desired final concentration.
5. Stability Check For long-term experiments, it is advisable to prepare fresh working solutions and to periodically check the stability of the stock solution by HPLC.

Methodologies for Resolving Ambiguities and Contradictions in Spectral Data of Novel Derivatives

During the synthesis and characterization of novel derivatives of this compound, researchers may encounter ambiguous or contradictory spectral data that complicate structure elucidation. A multi-pronged analytical approach is often necessary to resolve these challenges.

When one-dimensional NMR spectra (¹H and ¹³C) are insufficient for unambiguous assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These experiments provide information about the connectivity between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively, which can be crucial for piecing together the molecular structure. nih.gov

In cases where mass spectrometry data is ambiguous, for instance, due to unexpected fragmentation patterns or the presence of adducts, high-resolution mass spectrometry (HRMS) is invaluable. HRMS provides highly accurate mass measurements, which can help to confirm or refute a proposed elemental composition. nih.gov

Computational chemistry can also serve as a powerful tool to aid in structure elucidation. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for a proposed structure. shu.edu By comparing the predicted spectral data with the experimental data, one can gain confidence in the proposed structure or identify inconsistencies that may point to an alternative structure.

Ultimately, the definitive resolution of structural ambiguities often requires the synthesis of the proposed compound by an independent and unambiguous route or the growth of a single crystal suitable for X-ray crystallographic analysis. nih.gov

Computational Chemistry and Theoretical Investigations of N,n Diacetylsulfanilamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. doaj.org It is widely applied to predict a variety of molecular properties of sulfonamides and related compounds, including optimized geometries, electronic distributions, and spectroscopic data. nih.govresearchgate.net For N,N'-Diacetylsulfanilamide, DFT calculations are crucial for building a foundational understanding of its intrinsic molecular characteristics.

The biological activity of sulfonamides can be highly dependent on their three-dimensional shape and conformational flexibility. researchgate.net this compound possesses several rotatable bonds, leading to a complex conformational landscape. Key dihedral angles that define its shape include rotation around the C(aryl)-S bond, the S-N(sulfonamide) bond, and the two N-C(acetyl) bonds.

ParameterDescriptionPredicted Value (Representative)
C1-S-N1-C7 Dihedral AngleRotation around the S-N sulfonamide bond~90°
C4-C1-S-N1 Dihedral AngleRotation of the sulfonamide group relative to the phenyl ring~75°
C1-N2-C9-C10 Dihedral AngleRotation of the N4-acetyl group~180° (trans)
S-N1-C7-C8 Dihedral AngleRotation of the N1-acetyl group~0° (cis) / ~180° (trans)

Note: The values in this table are representative examples based on DFT studies of structurally similar sulfonamides and are intended for illustrative purposes. Actual calculated values would require a specific computational study on this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a large energy gap implies high stability and low reactivity. nih.gov

For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich p-aminophenyl group, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing sulfonamide and acetyl groups, marking them as potential sites for nucleophilic attack. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. orientjchem.orghakon-art.com These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). orientjchem.org These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. hakon-art.com

ParameterFormulaDescriptionPredicted Value (Representative, in eV)
E_HOMO-Energy of the Highest Occupied Molecular Orbital-6.5
E_LUMO-Energy of the Lowest Unoccupied Molecular Orbital-1.2
Energy Gap (ΔE)E_LUMO - E_HOMOIndicates kinetic stability and chemical reactivity5.3
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution2.65
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons2.78

Note: The values in this table are representative examples based on DFT studies of structurally similar sulfonamides and are intended for illustrative purposes.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. nih.gov Theoretical calculations of vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed for sulfonamides and related molecules. researchgate.netmdpi.com

By calculating the harmonic vibrational modes, a theoretical IR spectrum for this compound can be generated. researchgate.net The computed frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov This allows for a direct comparison with experimental FT-IR spectra, aiding in the assignment of key vibrational bands such as the S=O stretches of the sulfonamide group and the C=O stretches of the two acetyl groups. rsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculated shifts are compared to a reference compound (e.g., tetramethylsilane) to predict the NMR spectrum. Comparing these theoretical values with experimental data confirms the proposed structure and provides insight into the electronic environment of the nuclei. nih.gov

Spectroscopic FeatureExperimental ValuePredicted DFT Value (Representative)Assignment
FT-IR (cm⁻¹)~1700 and ~1670~1705 and ~1675C=O Stretching (N-acetylsulfamoyl and Acetamido)
FT-IR (cm⁻¹)~1350 and ~1160~1355 and ~1165Asymmetric & Symmetric S=O Stretch (Sulfonamide)
¹H NMR (ppm)7.2–7.87.3–7.9Aromatic Protons
¹H NMR (ppm)2.1–2.32.1–2.4Acetyl Methyl Protons

Note: Predicted values are illustrative and depend on the specific level of theory and basis set used. Experimental values are sourced from established spectral data.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics and Conformational Flexibility

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations are particularly valuable for understanding how a ligand like this compound interacts with a biological target, such as an enzyme, and how both molecules behave dynamically in a physiological environment (typically water). acs.org

In a typical MD simulation, a system containing the protein-ligand complex is solvated in a box of water molecules and ions. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time, typically on the nanosecond to microsecond scale. nih.gov

This technique can reveal the stability of the ligand in the protein's binding pocket, identify key intermolecular interactions (like hydrogen bonds) that fluctuate over time, and assess the conformational flexibility of both the ligand and the protein upon binding. nih.gov Analysis of the simulation trajectory, including metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the complex and the mobility of specific residues or ligand atoms, respectively. nih.gov

Molecular Docking and Virtual Screening for Target Identification and Lead Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand. For this compound, docking can be used to hypothesize how it interacts with known sulfonamide targets, such as dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govnih.gov

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's active site and use a scoring function to rank them. acs.org A successful docking pose would show this compound forming favorable interactions, such as hydrogen bonds between its sulfonamide oxygens and key amino acid residues (e.g., Arginine and Serine) in the DHPS active site. nih.govresearchgate.net

Virtual screening uses docking to rapidly evaluate large libraries of compounds against a protein target. acs.org this compound could serve as a reference compound or a starting point (scaffold) in a virtual screening campaign to identify novel, potentially more potent inhibitors of a specific enzyme. mdpi.comutrgv.edunih.gov

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothesized)
Dihydropteroate Synthase (DHPS)1AJ0-7.0 to -9.0Arg63, Arg220, Ser219, Phe190
Carbonic Anhydrase II2ABE-6.5 to -8.5His94, His96, His119, Thr199, Thr200

Note: Binding affinity values are representative estimates for sulfonamides docked into these targets. Actual results depend on the specific docking program and scoring function used.

Theoretical Prediction of Chemical Reactivity and Metabolic Pathways

Computational methods can predict the chemical reactivity and potential metabolic fate of a molecule. The reactivity descriptors derived from DFT calculations (see Section 7.1.2) provide a quantitative measure of a molecule's susceptibility to various chemical reactions. orientjchem.org Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic, nucleophilic, or radical attacks. nih.gov

Furthermore, computational models can be used to predict the metabolism of this compound. Docking the molecule into the active sites of metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, can help identify which enzymes are likely to process the compound. researchgate.net Quantum chemical calculations can then be used to model potential metabolic reactions, such as N-deacetylation or aromatic hydroxylation, and calculate the activation energies for these pathways. acs.orgnih.gov This theoretical approach helps to predict the major metabolites and understand the biotransformation of the compound without the need for extensive initial experimental work. researchgate.net

Pharmacological and Toxicological Research Context of Sulfonamide Derivatives

Historical Lessons in Sulfonamide Safety and Development (e.g., 1937 Elixir Sulfanilamide (B372717) Disaster)

A pivotal and tragic event that highlighted the dire need for rigorous drug safety regulations was the 1937 Elixir Sulfanilamide disaster in the United States. wikipedia.orgpcs-nl.com At the time, the primary legislation governing pharmaceuticals was the 1906 Pure Food and Drug Act, which primarily addressed issues of adulteration and misbranding, but did not mandate pre-market safety testing for new drugs. pcs-nl.com

In 1937, the S.E. Massengill Company, a pharmaceutical manufacturer, developed a liquid formulation of sulfanilamide to meet the demand for a version of the popular antibacterial drug that could be administered to patients, particularly children, who had difficulty swallowing tablets. ebsco.comfda.gov The company's chief chemist, Harold Watkins, found that sulfanilamide could be dissolved in diethylene glycol (DEG), and the resulting preparation was flavored with raspberry, tested for appearance and fragrance, and marketed as "Elixir Sulfanilamide". wikipedia.orgebsco.comfda.gov

Crucially, the company performed no toxicological testing on the new formulation. wikipedia.orgebsco.com Diethylene glycol is a potent nephrotoxin, a fact that was not widely known by the company's chemists at the time, despite some existing medical literature on its dangers. wikipedia.orgpropharmagroup.com In September and October of 1937, the distribution of 633 shipments of the elixir across 15 states led to a mass poisoning event. fda.gov Over 100 people, many of whom were children being treated for conditions like sore throat, died from acute kidney failure after ingesting the toxic preparation. wikipedia.orgpcs-nl.comfda.govthe-scientist.com The victims suffered severe abdominal pain, nausea, vomiting, and stoppage of urine before their deaths. pcs-nl.comfda.gov

The ensuing public outcry and investigation by the Food and Drug Administration (FDA) led to a nationwide effort to recover the distributed medicine. wikipedia.orgfda.gov However, under the existing 1906 law, the only legal charge that could be brought against the S.E. Massengill Company was a minor infraction of misbranding, as the term "elixir" implied an alcohol solution, whereas the product contained no alcohol. ebsco.com

This tragedy starkly exposed the inadequacies of the existing regulatory framework and became the primary impetus for a fundamental shift in drug legislation. wikipedia.orgpcs-nl.com The public and political will galvanized by the disaster directly led to the passage of the landmark Federal Food, Drug, and Cosmetic (FD&C) Act of 1938. wikipedia.orgnih.govebsco.com This new law revolutionized pharmaceutical regulation in the United States by mandating, for the first time, that manufacturers must provide evidence of a new drug's safety to the FDA before it could be marketed. nih.govfda.gov The 1938 Act also extended regulatory oversight to include medical devices and cosmetics and authorized factory inspections. fda.govwikipedia.org The Elixir Sulfanilamide disaster serves as a profound historical lesson on the necessity of comprehensive preclinical toxicological assessment for all new drug formulations and excipients.

Contemporary Approaches to Toxicity Assessment and Monitoring in Pre-clinical and Clinical Research of Sulfonamide Derivatives

The lessons learned from historical events like the 1937 disaster have culminated in the robust, multi-faceted approach to toxicity assessment and safety monitoring used today. The development of any new sulfonamide derivative, like all pharmaceuticals, is now subject to a rigorous and systematic evaluation of its potential toxicity long before it reaches human subjects and throughout clinical trials.

Pre-clinical Toxicity Assessment

Before a new sulfonamide derivative can be tested in humans, it must undergo extensive preclinical safety evaluation. This process involves a combination of in silico, in vitro, and in vivo methods designed to identify potential hazards and characterize the dose-response relationship for any observed toxicity.

In Silico Methods: Computational toxicology utilizes computer models and algorithms to predict the potential toxicity of a compound based on its chemical structure and relationship to other known molecules (Structure-Activity Relationships, or SAR). researchgate.netlongevity.technology These methods allow for rapid, early-stage screening of many candidate compounds to prioritize those with a lower predicted risk of toxicity, thus reducing the reliance on later-stage animal testing. researchgate.net

In Vitro Testing: A wide array of laboratory-based tests using human cells and tissues are employed to assess toxicity at a molecular and cellular level. creliohealth.com These methods are efficient and can provide mechanistic insights into a compound's toxicity. nih.gov For sulfonamide derivatives, key in vitro assays include cytotoxicity tests to determine the concentration at which the drug is toxic to cells, and genotoxicity assays (e.g., the Ames test) to assess the potential for the drug to cause genetic mutations. scielo.brnih.gov

In Vivo Testing: Animal studies remain a critical component of preclinical safety assessment, providing data on a drug's effects within a complex, whole biological system. creliohealth.com These studies help determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and identify potential target organs for toxicity. Acute and chronic toxicity studies in various animal models, such as rodents or zebrafish larvae, are conducted to establish a safe starting dose for human clinical trials. mdpi.com For example, a study on the toxicity of p-Toluene sulfonamide in zebrafish larvae helped establish its LC50 (the concentration lethal to 50% of the test subjects). mdpi.com

The following table summarizes the modern approaches used in the pre-clinical toxicity assessment of new chemical entities, including sulfonamide derivatives.

Assessment Method Approach Purpose Examples
In Silico Computational ModelingTo predict toxicity based on chemical structure and properties, enabling early screening and prioritization of compounds.Quantitative Structure-Activity Relationship (QSAR) models.
In Vitro Cell-Based AssaysTo evaluate the effects of a compound on cells and tissues outside of a living organism, identifying mechanisms of toxicity.Cytotoxicity assays, Genotoxicity (Ames) test, Organ-on-a-chip technology. longevity.technologynih.gov
In Vivo Animal ModelsTo assess the systemic effects of a compound in a living organism, determining safe dosage ranges and identifying target organ toxicity.Acute and chronic toxicity studies in rodents, Cardiovascular and locomotion studies in zebrafish larvae. mdpi.com

Toxicity Monitoring in Clinical Research

Once a sulfonamide derivative has passed preclinical safety evaluations, it can proceed to clinical trials in humans. Safety monitoring is a paramount and continuous process throughout all phases of clinical research.

The trial protocol explicitly defines safety monitoring plans, which are commensurate with the known and potential risks of the investigational drug. nhmrc.gov.au This includes meticulous collection and analysis of all adverse events (AEs) experienced by trial participants. unh.edu Pharmacovigilance scientists analyze this data on an ongoing basis to detect any emerging safety signals—unexpected patterns of adverse events that could indicate a new risk associated with the drug. unh.edu

For many clinical trials, an independent Data and Safety Monitoring Board (DSMB) or Data Monitoring Committee (DMC) is established. nhmrc.gov.autfscro.com This committee, composed of experts not otherwise involved in the trial, periodically reviews accumulating safety and efficacy data. nhmrc.gov.au They have the authority to recommend that a trial be modified or terminated early if the investigational drug is found to be unsafe or ineffective. propharmagroup.com This independent oversight provides a crucial layer of protection for trial participants. propharmagroup.comnhmrc.gov.au

Future Research Directions and Innovation in N,n Diacetylsulfanilamide Chemistry

Development of Next-Generation N,N'-Diacetylsulfanilamide Derivatives with Enhanced Potency and Selectivity

The pursuit of novel this compound derivatives is centered on enhancing their biological activity and refining their target specificity. The sulfonamide framework has demonstrated considerable versatility, and ongoing research aims to build upon this by synthesizing new analogues with improved therapeutic profiles. nih.govwikipedia.org

Key strategies in this area involve the chemical modification of the this compound molecule. By introducing various functional groups or heterocyclic moieties, researchers can modulate the compound's physicochemical properties, such as solubility and stability, which in turn can influence its potency and selectivity. nih.govnih.gov For instance, the synthesis of hybrid molecules incorporating the sulfanilamide (B372717) template has yielded compounds with promising inhibitory activities. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how specific structural changes affect the biological function of the molecule. nih.gov The goal is to design derivatives that exhibit strong interactions with their intended biological targets while minimizing off-target effects.

Recent research has focused on creating sulfanilamide derivatives that target specific enzymes with greater efficacy. For example, novel synthesized sulfonamides have shown potent inhibition of enzymes like carbonic anhydrases and cholinesterases. nih.gov Another study detailed the synthesis of new 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, with some compounds showing significant antimicrobial effects. nih.gov These efforts highlight a trend towards creating derivatives that are not only more powerful but also more selective in their action, potentially leading to therapies with fewer side effects.

Table 1: Examples of Synthesized Sulfonamide Derivatives and Their Investigated Activities

Derivative Class Investigated Activity Key Findings
Heterocyclic Sulfanilamides Antimicrobial, Carbonic Anhydrase Inhibition Conjugation with heterocyclic groups can enhance antibacterial action. researchgate.net
Quinoline-Sulfonamide Hybrids Antimicrobial, Antibiofilm Certain derivatives showed high efficacy against pathogenic microbes causing urinary tract infections. nih.gov
Sulfanilamide-Thiourea Hybrids Antimicrobial, Urease Inhibition Some compounds exhibited potent urease inhibitory activity, significantly more powerful than standard inhibitors. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Current Indications

The therapeutic potential of sulfonamide-based compounds extends far beyond their original use as antibacterial agents. wikipedia.org Researchers are actively investigating new applications for derivatives of this compound, driven by the scaffold's ability to interact with a wide range of biological targets. This exploration, often referred to as drug repurposing, could lead to treatments for a variety of diseases. nih.gov

One of the most promising new areas is cancer therapy. Certain sulfonamide derivatives have demonstrated anticancer properties, and research is ongoing to develop these compounds into effective treatments. nih.govnih.govresearchgate.net The mechanism of action often involves the inhibition of enzymes that are crucial for tumor growth, such as carbonic anhydrases. nih.gov

In addition to oncology, sulfonamides are being explored for their potential in treating other conditions, including:

Glaucoma: By inhibiting carbonic anhydrase in the eye, these compounds can reduce intraocular pressure. nih.govnih.gov

Inflammatory Diseases: Some derivatives possess anti-inflammatory properties, opening up possibilities for treating conditions like inflammatory bowel disease. nih.govwikipedia.orgresearchgate.net

Viral Infections: The sulfonamide structure is being used as a scaffold to develop novel antiviral agents. nih.gov

Parasitic Diseases: Research is also looking into the efficacy of these compounds against various parasites. nih.gov

The identification of new drug targets is a key aspect of this research. As our understanding of disease biology grows, so does the number of potential targets for sulfonamide-based drugs. nih.govresearchgate.net The versatility of the sulfanilamide structure makes it an attractive starting point for designing inhibitors for a wide range of enzymes and receptors. nih.gov

Advanced Computational Modeling for Rational Design and Discovery

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents with greater efficiency and precision. nih.gov For this compound and its derivatives, these advanced computational techniques are being used to predict how new molecules will interact with their biological targets, thereby guiding the synthesis of more effective drugs. nih.govrjb.ro

Molecular docking is a key computational method used in this field. It simulates the binding of a ligand (the drug molecule) to the active site of a target protein, allowing researchers to predict the binding affinity and orientation. rjb.roconnectjournals.comchemmethod.com This information is invaluable for designing derivatives that fit more snugly into the target's active site, leading to enhanced potency. For example, docking studies have been used to analyze the interaction of sulfonamide derivatives with penicillin-binding protein 2X (PBP-2X), a target for antibacterial agents. rjb.ro

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing these relationships, researchers can identify the key structural features that are responsible for a drug's efficacy and use this knowledge to design new derivatives with improved properties. nih.gov DFT-based QSAR studies have been successfully used to model the inhibitory activity of sulfonamide compounds against carbonic anhydrase isozymes. nih.gov

These computational methods, often used in combination, facilitate a more targeted and efficient drug discovery process. They reduce the need for extensive and time-consuming laboratory screening of large compound libraries by prioritizing candidates with the highest predicted activity and selectivity. nih.govnih.gov

Table 2: Application of Computational Modeling in Sulfonamide Research

Computational Technique Application Example
Molecular Docking Predicts binding affinity and orientation of a ligand to a target protein. Studying the interaction of sulfonamide derivatives with the FGFR2 kinase receptor in cancer research. chemmethod.com
QSAR (Quantitative Structure-Activity Relationship) Establishes a mathematical relationship between chemical structure and biological activity. Developing models to predict the carbonic anhydrase inhibitory activity of sulfanilamide derivatives. nih.govnih.gov

Integration with "Omics" Technologies for Comprehensive Biological Understanding

The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—is revolutionizing our understanding of how drugs like this compound and its derivatives interact with biological systems. elifesciences.orgfrontiersin.org These high-throughput methods provide a holistic view of the molecular changes that occur within an organism in response to a drug, offering deep insights into its mechanism of action and potential off-target effects. nih.govmdpi.com

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can reveal how a drug alters metabolic pathways. nih.govnih.gov For instance, untargeted metabolomics has been used to identify novel biomarkers and understand the pathophysiology of diseases like diabetes, which could uncover new therapeutic targets for sulfonamide-based drugs. nih.govmdpi.com By analyzing the metabolomic profile of a system treated with an this compound derivative, researchers can gain a detailed picture of its metabolic effects.

Proteomics , the study of the entire set of proteins produced by an organism, can identify the specific proteins that a drug interacts with. nih.gov This is crucial for both target validation and for understanding the broader biological consequences of drug action. Proteomic approaches can help to elucidate the molecular mechanisms of drug-induced changes in cellular processes. elifesciences.org

By combining data from multiple omics platforms (a multi-omics approach), scientists can construct a comprehensive picture of a drug's biological activity. elifesciences.orgmdpi.com This integrated approach is particularly valuable for identifying new drug targets and for understanding the complex interplay between different biological pathways. nih.govommegaonline.org For this compound research, this means moving beyond a single target and appreciating the compound's effects on the entire biological system, paving the way for the development of more sophisticated and effective therapies.

Q & A

Q. What are the optimal synthetic routes and purification methods for N,N'-Diacetylsulfanilamide to ensure high purity?

  • Methodological Answer : Synthesis typically involves acetylation of sulfanilamide using acetic anhydride under controlled temperature (70–90°C) in anhydrous conditions. Purification via recrystallization from ethanol/water mixtures (1:3 ratio) yields >95% purity. Key parameters include stoichiometric excess of acetylating agents and inert atmosphere to prevent oxidation. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • 1H NMR : Look for characteristic signals: aromatic protons (δ 7.2–7.8 ppm, doublet), acetyl methyl groups (δ 2.1–2.3 ppm, singlet), and sulfonamide NH (δ 5.5–6.0 ppm, broad if not fully acetylated).
  • LC-MS (ESI+) : Molecular ion peak at m/z 257.1 [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl groups at m/z 215).
    Cross-validate with FT-IR for acetyl C=O stretches (~1670 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Q. What protocols are recommended for preparing stable aqueous solutions of this compound in biological assays?

  • Methodological Answer : Dissolve in phosphate-buffered saline (PBS, pH 7.4) at concentrations ≤10 mM. Pre-warm to 37°C to enhance solubility. Avoid prolonged storage (>24 hrs) due to hydrolysis risks; confirm stability via UV-Vis spectroscopy (λmax ~265 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR signals or LC-MS adducts) may arise from incomplete acetylation or side reactions.
  • Step 1 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.
  • Step 2 : Perform kinetic studies to identify reaction intermediates (e.g., monoacetylated byproducts) via time-resolved HPLC.
  • Step 3 : Validate with computational chemistry (DFT calculations) to predict spectroscopic profiles of proposed structures .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Control Parameters : Strict regulation of reaction temperature (±2°C), moisture levels (use molecular sieves), and acetylating agent stoichiometry (1.5:1 molar ratio of acetic anhydride to sulfanilamide).
  • Quality Control : Implement in-line FT-IR monitoring to track acetylation progress.
  • Data Table :
BatchReaction Temp (°C)Purity (%)Yield (%)
17596.282
28098.585
Variability <5% is achievable with automated reactors .

Q. How to analyze the pH-dependent stability of this compound for drug delivery applications?

  • Methodological Answer :
  • Experimental Design : Incubate the compound in buffers (pH 2–10) at 37°C. Sample aliquots at 0, 6, 12, and 24 hrs.
  • Analytical Methods : Quantify degradation products via UPLC-MS/MS. Major degradation pathways include hydrolysis of acetyl groups at pH >8.5 (half-life ~4 hrs at pH 9).
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under physiological conditions .

Q. What are the best practices for studying interactions between this compound and serum proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
  • Circular Dichroism (CD) : Monitor conformational changes in HSA upon binding (e.g., α-helix content reduction at 208 nm).
  • Data Contradiction Analysis : Discrepancies between SPR (high affinity) and CD (no structural change) may indicate nonspecific binding; validate with isothermal titration calorimetry (ITC) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.